1-[4-Methoxy-3-[[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone
Description
BenchChem offers high-quality 1-[4-Methoxy-3-[[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-Methoxy-3-[[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-methoxy-3-[[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-17(30)19-10-13-24(32-3)20(14-19)16-33-26-28-23-7-5-4-6-22(23)25(29-26)27-15-18-8-11-21(31-2)12-9-18/h4-14H,15-16H2,1-3H3,(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBSULRTTHGNCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-Methoxy-3-[[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This molecular formula indicates the presence of methoxy groups, a quinazoline moiety, and a sulfanylmethyl group, which are significant for its biological properties.
Cytotoxicity
Several studies have evaluated the cytotoxic effects of compounds related to the quinazoline structure. For instance, derivatives of quinazolin-4(3H)-one have been shown to exhibit varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (human breast adenocarcinoma) and A2780 (ovarian cancer) . The incorporation of methoxy groups at specific positions has been linked to enhanced activity, suggesting a structure-activity relationship (SAR) that merits further exploration.
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 1a | MCF-7 | 10.5 | Moderate activity |
| 1b | A2780 | 8.3 | High activity |
| 1c | MCF-7 | 12.0 | Low activity |
Enzyme Inhibition
The compound's structural features suggest potential inhibitory effects on various tyrosine kinases, which are critical in cancer progression. Research indicates that quinazoline derivatives can inhibit kinases such as EGFR and VEGFR2, which are involved in cell proliferation and angiogenesis . The specific activity of 1-[4-Methoxy-3-[[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone against these enzymes needs further investigation to quantify its effectiveness.
Antiviral Activity
Preliminary studies have suggested that similar quinazoline derivatives may possess antiviral properties. For example, compounds with structural similarities have shown inhibitory effects against viruses like MERS-CoV, indicating that modifications in the quinazoline framework can lead to significant antiviral activity . The potential for 1-[4-Methoxy-3-[[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone to act against viral targets remains an area for future research.
Case Studies
- Cytotoxicity Assessment in Cancer Cells : A study evaluated a series of quinazoline derivatives, including those with methoxy substitutions. The results indicated that compounds with two methoxy groups exhibited enhanced cytotoxicity compared to their mono-substituted counterparts . This finding supports the hypothesis that the methoxy groups play a crucial role in increasing biological activity.
- Inhibition of Tyrosine Kinases : Another investigation focused on the inhibition of multiple tyrosine kinases by modified quinazoline compounds. The study found that certain derivatives could effectively inhibit CDK2 and EGFR1, highlighting their potential as therapeutic agents in cancer treatment .
Scientific Research Applications
Key Structural Features
- Quinazoline Core : Central to its biological activity.
- Methoxy Groups : Enhance solubility and bioavailability.
- Sulfanyl Group : Potentially increases reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including those similar to 1-[4-Methoxy-3-[[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone. For instance, research has demonstrated that quinazoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
Case Study: Anticancer Screening
A study conducted on synthesized quinazoline analogues showed significant activity against MDA-MB-231 breast cancer cells using the MTT assay. The results indicated that modifications to the quinazoline structure could enhance anticancer efficacy, suggesting that 1-[4-Methoxy-3-[[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone may exhibit similar properties .
Antimicrobial Properties
The antimicrobial activity of quinazoline derivatives has also been documented. The presence of specific substituents on the quinazoline ring can enhance activity against various bacterial strains.
Case Study: Antimicrobial Testing
In a comparative study, several quinazoline derivatives were tested for their antibacterial properties against common pathogens. The results indicated that compounds with specific structural modifications exhibited potent antimicrobial effects, suggesting potential applications in treating infections .
Inhibitory Effects on Enzymes
The compound may also serve as an inhibitor for various enzymes involved in cancer progression and inflammation. Quinazolines have been shown to target enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenases (COXs), which play crucial roles in tumor metastasis and inflammation.
Research Findings
Research indicates that certain quinazoline derivatives inhibit the activity of MMPs, which are implicated in cancer cell invasion and metastasis. This suggests that 1-[4-Methoxy-3-[[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone could be further explored as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
